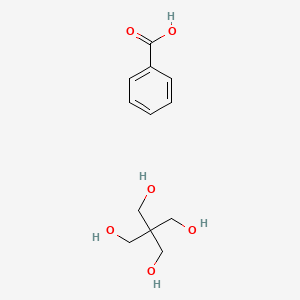
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol: , also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is a white crystalline solid that is odorless and has a high melting point. Pentaerythritol is a polyol, specifically a tetrol, and is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde to form pentaerythrose. This intermediate then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield pentaerythritol and formate ion .
Industrial Production Methods: In industrial settings, pentaerythritol is produced using formaldehyde and acetaldehyde as raw materials. The reaction is carried out at temperatures between 40°C and 70°C in the presence of an alkaline catalyst. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is then evaporated under vacuum, cooled, and filtered to obtain the final pentaerythritol .
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution. It is easily esterified with common organic acids and can form diacetals with aldehydes and ketones in the presence of anhydrous ferrous sulfate as a catalyst .
Common Reagents and Conditions:
Esterification: Organic acids
Oxidation: Various oxidizing agents
Substitution: Suitable halogenating agents
Major Products:
Esterification: Pentaerythritol esters
Oxidation: Corresponding oxidized products
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Pentaerythritol is a versatile compound with numerous applications in scientific research and industry. It is used as a building block for the synthesis of explosives, plastics, paints, and cosmetics. In organic and medicinal chemistry, it serves as a substrate for multicomponent reactions to produce polyfunctionalized derivatives . Additionally, pentaerythritol is employed in the preparation of flame retardant polymers and as an additive in the synthesis of UV-cured polyurethane dispersions .
Mécanisme D'action
The mechanism of action of pentaerythritol involves its ability to act as a polyol, providing multiple hydroxyl groups for chemical reactions. These hydroxyl groups can participate in various chemical transformations, such as esterification and oxidation, making pentaerythritol a valuable intermediate in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Comparison: Pentaerythritol is unique among these compounds due to its four hydroxyl groups, which provide greater reactivity and versatility in chemical synthesis. While neopentane and its derivatives have similar structural features, pentaerythritol’s multiple hydroxyl groups make it particularly useful in the production of polyfunctionalized compounds and industrial applications .
Propriétés
Numéro CAS |
39449-02-0 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C5H12O4/c8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h1-5H,(H,8,9);6-9H,1-4H2 |
Clé InChI |
BGDXTDXIWWBMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


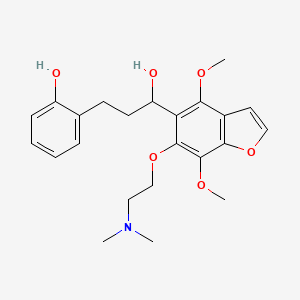
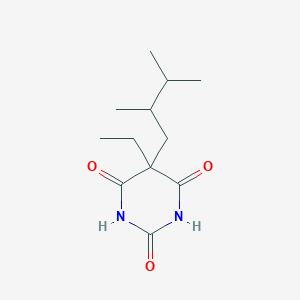

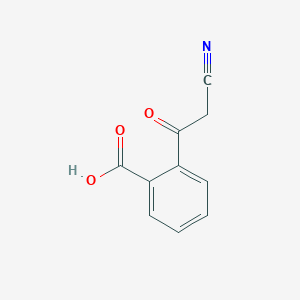
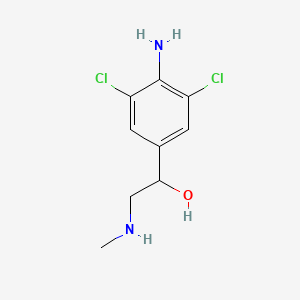
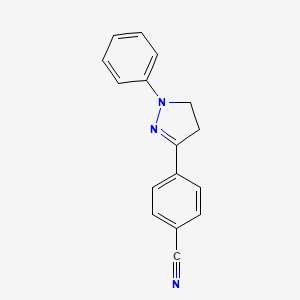
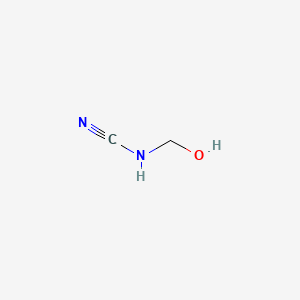
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
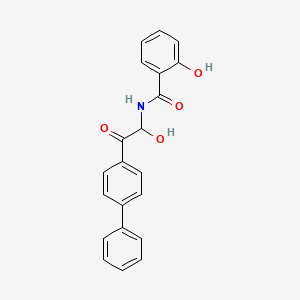

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)

